5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a trifluoromethyl group attached to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the pyrazole derivative in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent such as trifluoromethyl iodide or a Ruppert-Prakash reagent.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where a phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could make it valuable in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol would depend on its specific biological target. Generally, it could interact with proteins such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the binding affinity of molecules to their targets, while the benzyloxy and bromophenyl groups could contribute to the overall binding interactions through hydrophobic and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol: Similar structure but with a chlorine atom instead of bromine.
5-(benzyloxy)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol: Similar structure but with a methyl group instead of bromine.
5-(benzyloxy)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 5-(benzyloxy)-2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol makes it unique compared to its analogs with different halogen or alkyl substitutions. Bromine atoms can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and binding properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H16BrF3N2O2 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H16BrF3N2O2/c24-16-8-6-15(7-9-16)20-21(28-29-22(20)23(25,26)27)18-11-10-17(12-19(18)30)31-13-14-4-2-1-3-5-14/h1-12,30H,13H2,(H,28,29) |
InChI Key |
RLJJWVWTELISMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)Br)C(F)(F)F)O |
Origin of Product |
United States |
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